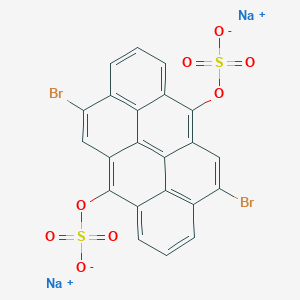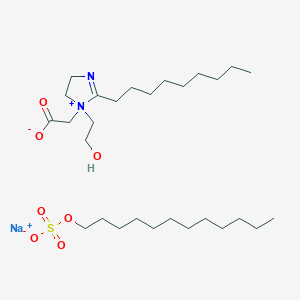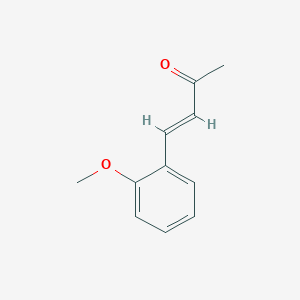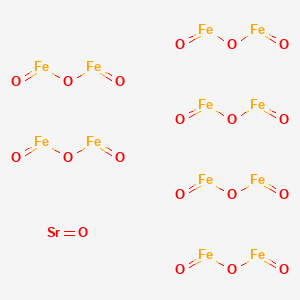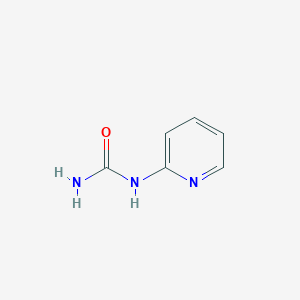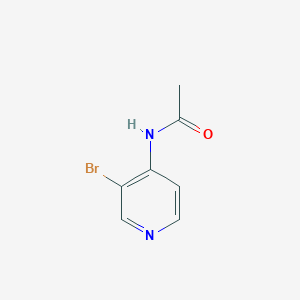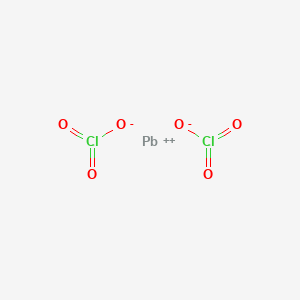
Lead chlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead chlorate is a chemical compound that is widely used in the field of chemistry and research. It is an inorganic compound that is produced by the reaction between lead oxide and chloric acid. Lead chlorate has several applications in scientific research, including its use as an oxidizing agent, a source of oxygen, and a catalyst.
Wirkmechanismus
The mechanism of action of lead chlorate is not fully understood. However, it is believed that lead chlorate acts as an oxidizing agent by donating oxygen atoms to other molecules. This process can lead to the formation of new chemical compounds.
Biochemische Und Physiologische Effekte
Lead chlorate is toxic and can cause serious health problems if ingested or inhaled. It can cause damage to the kidneys, liver, and central nervous system. Exposure to lead chlorate can also lead to anemia and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using lead chlorate in lab experiments is its ability to act as an oxidizing agent. This can be useful in the synthesis of certain organic compounds. However, the toxicity of lead chlorate can be a limitation, as it requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research involving lead chlorate. One area of focus could be the development of safer and more efficient methods for synthesizing lead chlorate. Additionally, research could be conducted to better understand the mechanism of action of lead chlorate and its potential applications in other fields, such as medicine or energy production.
In conclusion, lead chlorate is a chemical compound with several applications in scientific research. It is commonly used as an oxidizing agent, a source of oxygen, and a catalyst. However, its toxicity requires careful handling and disposal. Future research could focus on developing safer and more efficient methods for synthesizing lead chlorate and exploring its potential applications in other fields.
Synthesemethoden
The synthesis of lead chlorate involves the reaction between lead oxide and chloric acid. This reaction is exothermic and can be dangerous if not carried out properly. The reaction is typically carried out in a fume hood to ensure that any toxic fumes produced during the reaction are safely vented away.
Wissenschaftliche Forschungsanwendungen
Lead chlorate has several applications in scientific research. It is commonly used as an oxidizing agent in the synthesis of organic compounds. Lead chlorate can also be used as a source of oxygen in the production of rocket fuel. Additionally, it is used as a catalyst in certain chemical reactions.
Eigenschaften
CAS-Nummer |
10294-47-0 |
|---|---|
Produktname |
Lead chlorate |
Molekularformel |
Cl2O6Pb |
Molekulargewicht |
374 g/mol |
IUPAC-Name |
lead(2+);dichlorate |
InChI |
InChI=1S/2ClHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
NGXWSRYOFVTCCT-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
Kanonische SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
Andere CAS-Nummern |
10294-47-0 |
Synonyme |
Lead chlorate. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



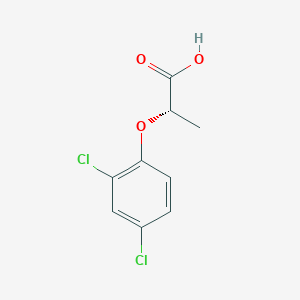
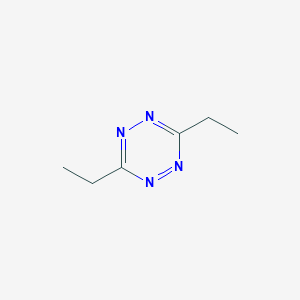
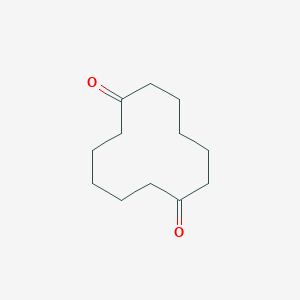
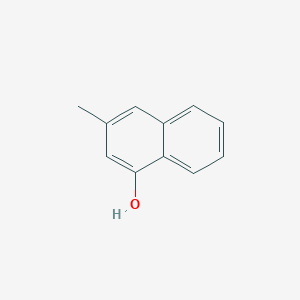
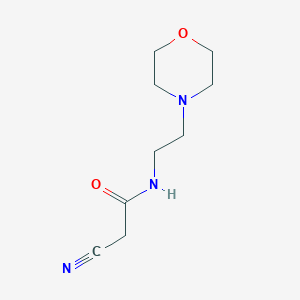
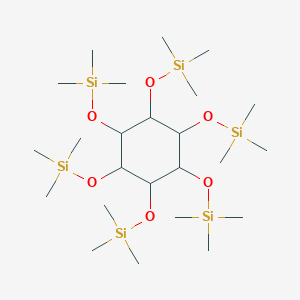
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
